

# tert-Butyl 2-cyanopiperidine-1-carboxylate CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: *B124477*

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 2-cyanopiperidine-1-carboxylate**

CAS Number: 153749-89-4

This technical guide provides comprehensive information on **tert-Butyl 2-cyanopiperidine-1-carboxylate** for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, safety information, synthesis protocols, and its applications in synthetic chemistry.

## Compound Identification and Properties

**tert-Butyl 2-cyanopiperidine-1-carboxylate** is a heterocyclic building block widely utilized in organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the field of asymmetric synthesis where it can be used as a chiral auxiliary.<sup>[1]</sup>

Table 1: Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 153749-89-4[1][2]  |
| Molecular Formula | C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [2]  |
| Molecular Weight  | 210.27 g/mol [2]   |
| IUPAC Name        | tert-butyl 2-cyanopiperidine-1-carboxylate   |
| Synonyms          | (+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-Cyano-piperidine-1-carboxylic acid tert-butyl ester[2] |
| InChI Key         | LKAJZBMOVZIKHA-UHFFFAOYSA-N[2]   |
| SMILES            | <chem>CC(C)(C)OC(=O)N1CCCCC1C#N</chem>   |

Table 2: Physicochemical Properties

| Property                  | Value                            |
|---------------------------|----------------------------------|
| Appearance                | White to pale brown powder[2]    |
| Melting Point             | 62-67 °C[2]                      |
| Boiling Point (Predicted) | 325.3 ± 35.0 °C[2]               |
| Density (Predicted)       | 1.07 ± 0.1 g/cm <sup>3</sup> [2] |
| pKa (Predicted)           | -4.85 ± 0.40[2]                  |
| Storage Conditions        | 2-8 °C, sealed and dry[2]        |

## Spectroscopic Data

While specific experimental spectra are dependent on the purity and solvent used, the following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data

| Adduct                            | m/z       |
|-----------------------------------|-----------|
| [M+H] <sup>+</sup>                | 211.14411 |
| [M+Na] <sup>+</sup>               | 233.12605 |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 228.17065 |
| [M-H] <sup>-</sup>                | 209.12955 |
| Data sourced from PubChemLite.    |           |

Table 4: General Spectroscopic Regions

| Spectroscopy            | Functional Group             | Expected Chemical Shift / Wavenumber |
|-------------------------|------------------------------|--------------------------------------|
| <sup>1</sup> H NMR      | t-Butyl (9H, s)              | ~1.5 ppm                             |
| Piperidine ring (9H, m) | 1.5 - 4.5 ppm                |                                      |
| <sup>13</sup> C NMR     | Nitrile (-C≡N)               | 115 - 125 ppm                        |
| Carbonyl (C=O)          | 150 - 160 ppm                |                                      |
| t-Butyl quaternary C    | ~80 ppm                      |                                      |
| t-Butyl methyl C        | ~28 ppm                      |                                      |
| Piperidine ring C       | 20 - 60 ppm                  |                                      |
| FT-IR                   | Nitrile stretch (-C≡N)       | 2210 - 2260 cm <sup>-1</sup>         |
| Carbonyl stretch (C=O)  | 1680 - 1720 cm <sup>-1</sup> |                                      |
| C-H stretch             | 2850 - 3000 cm <sup>-1</sup> |                                      |

## Safety Information

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

| Category                 | Code   | Statement   |
|--------------------------|--|---|
| Hazard Statements        | H302   | Harmful if swallowed.[1]  |
| H317                     | May cause an allergic skin reaction.[1]  |   |
| Precautionary Statements | P280   | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312+P330           | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. [1] |   |
| P302+P352                | IF ON SKIN: Wash with plenty of soap and water.[1]                             |   |

## Experimental Protocols

### Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol is based on the dehydration of the corresponding primary amide.

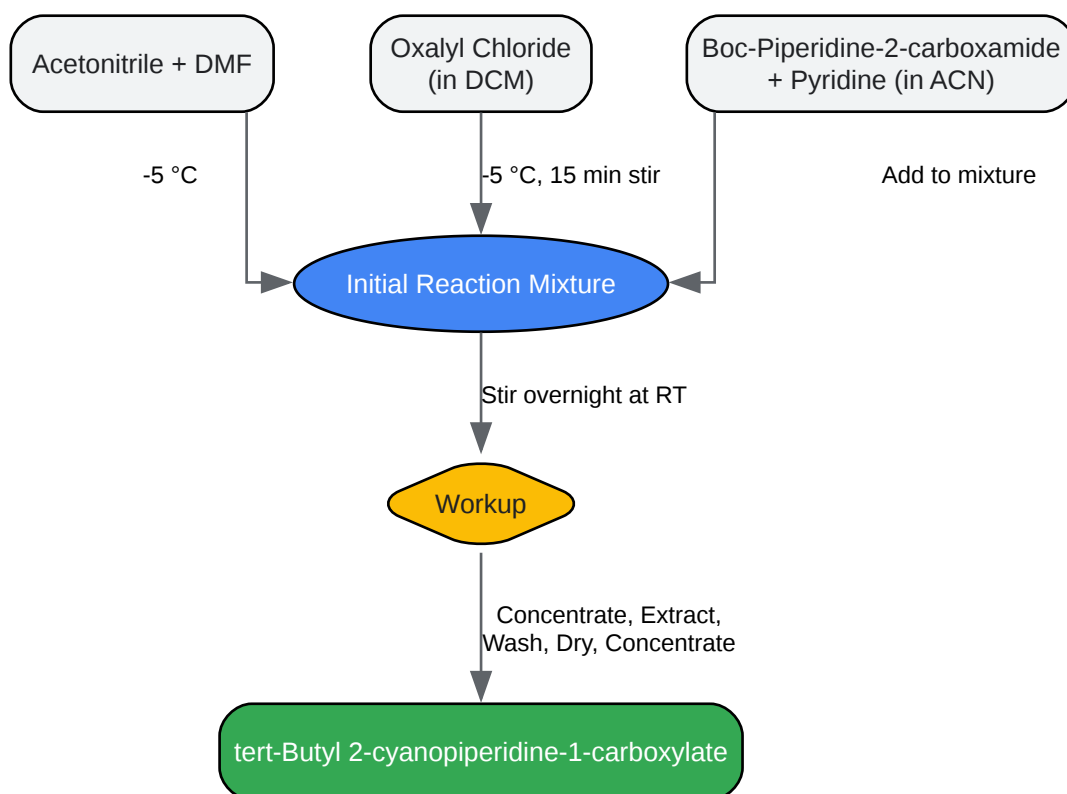
Materials:

- 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)
- Acetonitrile (ACN)
- Dimethylformamide (DMF)
- Oxalyl chloride (in Dichloromethane)
- Pyridine
- Ethyl acetate (EtOAc)
- Water

- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- 500 mL round-bottom flask
- Magnetic stir bar

Procedure:

- To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).<sup>[1]</sup>
- Cool the mixture to  $-5\text{ }^{\circ}\text{C}$  using an appropriate cooling bath.<sup>[1]</sup>
- Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.<sup>[1]</sup>
- Stir the resulting mixture for 15 minutes at  $-5\text{ }^{\circ}\text{C}$ .<sup>[1]</sup>
- In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).<sup>[1]</sup>
- Add the solution from step 5 to the reaction mixture.<sup>[1]</sup>
- Allow the reaction mixture to warm to room temperature and stir overnight.<sup>[1]</sup>
- Concentrate the reaction mixture in vacuo to remove the solvent.<sup>[1]</sup>
- Dissolve the residue in ethyl acetate (300 mL).<sup>[1]</sup>
- Wash the organic phase successively with water (300 mL) and brine (200 mL).<sup>[1]</sup>
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield **tert-Butyl 2-cyanopiperidine-1-carboxylate** as a yellow solid.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow

## General Protocol for Asymmetric Alkylation (Illustrative)

**tert-Butyl 2-cyanopiperidine-1-carboxylate** can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

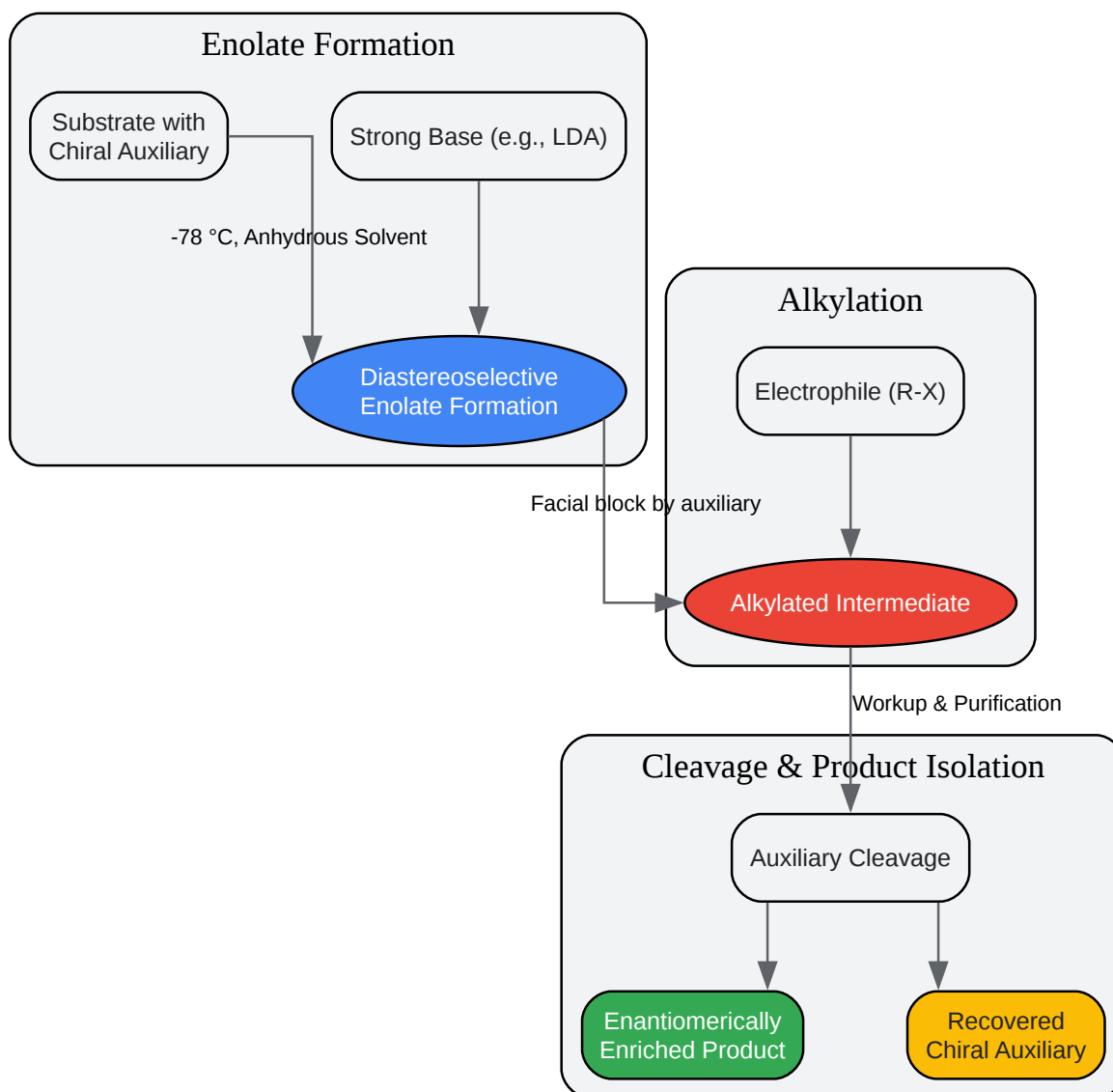
Materials:

- **tert-Butyl 2-cyanopiperidine-1-carboxylate** (as the chiral auxiliary attached to a substrate)
- Aprotic solvent (e.g., THF, Diethyl ether)
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
- Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)
- Quenching solution (e.g., saturated aqueous  $\text{NH}_4\text{Cl}$ )

- Standard workup and purification equipment

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the anhydrous aprotic solvent.
- Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a defined period (e.g., 30-60 minutes) to ensure complete formation.
- Add the electrophile (alkyl halide) to the reaction mixture.
- Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin Layer Chromatography (TLC).
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Allow the mixture to warm to room temperature.
- Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to isolate the diastereomerically enriched product.
- The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to yield the desired enantiomerically enriched product.



[Click to download full resolution via product page](#)

Diagram 2: Asymmetric Alkylation Workflow

## Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. The use of intermediates like **tert-butyl 2-cyanopiperidine-1-carboxylate** allows for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, making it a versatile synthon. Its role as a building block is significant in the synthesis of novel



drug candidates, particularly in areas where specific stereoisomers are required for biological activity, such as in the development of enzyme inhibitors or receptor modulators.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-Butyl 2-oxopiperidine-1-carboxylate | C<sub>10</sub>H<sub>17</sub>NO<sub>3</sub> | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- To cite this document: BenchChem. [tert-Butyl 2-cyanopiperidine-1-carboxylate CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124477#tert-butyl-2-cyanopiperidine-1-carboxylate-cas-number]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)